N4-(3,4-DIMETHYLPHENYL)-N2-[3-(MORPHOLIN-4-YL)PROPYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE
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Overview
Description
N4-(3,4-DIMETHYLPHENYL)-N2-[3-(MORPHOLIN-4-YL)PROPYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrimidine core substituted with nitro, morpholine, and dimethylphenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3,4-DIMETHYLPHENYL)-N2-[3-(MORPHOLIN-4-YL)PROPYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactionsCommon reagents used in these reactions include nitrating agents, alkylating agents, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N4-(3,4-DIMETHYLPHENYL)-N2-[3-(MORPHOLIN-4-YL)PROPYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The morpholine and dimethylphenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized pyrimidine compounds .
Scientific Research Applications
N4-(3,4-DIMETHYLPHENYL)-N2-[3-(MORPHOLIN-4-YL)PROPYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(3,4-DIMETHYLPHENYL)-N2-[3-(MORPHOLIN-4-YL)PROPYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- [(3,4-dimethoxyphenyl)methyl][3-(morpholin-4-yl)propyl]amine
- [3-(morpholin-4-yl)propyl][(thiophen-2-yl)methyl]amine hydrochloride
- 3-(3,4-dimethylphenyl)-N-[3-(morpholin-4-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide
Uniqueness
N4-(3,4-DIMETHYLPHENYL)-N2-[3-(MORPHOLIN-4-YL)PROPYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
4-N-(3,4-dimethylphenyl)-2-N-(3-morpholin-4-ylpropyl)-5-nitropyrimidine-2,4,6-triamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N7O3/c1-13-4-5-15(12-14(13)2)22-18-16(26(27)28)17(20)23-19(24-18)21-6-3-7-25-8-10-29-11-9-25/h4-5,12H,3,6-11H2,1-2H3,(H4,20,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNSQQRBHSLNMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCCCN3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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